molecular formula C15H10BrF3N6O B1680096 NS-3623 CAS No. 343630-41-1

NS-3623

Numéro de catalogue: B1680096
Numéro CAS: 343630-41-1
Poids moléculaire: 427.18 g/mol
Clé InChI: JXPULDIATMTIIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NS3623 est un composé chimique connu pour son rôle d'activateur des canaux potassiques du gène humain apparenté à ether-a-go-go (hERG1/KV11.1). Il est également connu pour activer les courants IKr et Ito, affichant des effets antiarythmiques. Le composé a un double mode d'action, agissant à la fois comme activateur et comme inhibiteur des canaux hERG1 .

Applications De Recherche Scientifique

NS3623 is a chloride conductance inhibitor that has been researched for various applications, particularly in the context of sickle cell disease and other biological activities. It is known to be a more effective blocker of human erythrocyte chloride conductance compared to other compounds .

Scientific Research Applications

Sickle Cell Disease:

  • Erythrocyte Dehydration: NS3623 has been investigated as a potential therapeutic approach for sickle cell disease by ameliorating erythrocyte dehydration in transgenic SAD mice . The dehydration of sickle red blood cells (RBCs) depends on the parallel movement of chloride ions, and NS3623 blocks this chloride conductance .
  • In Vitro Effects: NS3623 reversibly blocked human RBC chloride conductance with an IC50 value of 210 nmol/L and a maximal block of 95% in vitro . It also blocked the chloride conductance of mice RBCs in vitro with the same potency as human RBCs .
  • In Vivo Effects: Oral administration of NS3623 to normal mice inhibited RBC chloride conductance (gCl) with an ED50 = 25 mg/kg . Repeated administration of 100 mg/kg twice a day for 10 days caused no adverse effects, making it a viable regimen for SAD mice .
  • Treatment of SAD Mice: SAD mice treated with NS3623 for 3 weeks showed increased hematocrit and decreased mean corpuscular hemoglobin concentration, along with an increase in intracellular cation content . There was also a shift from sickled erythrocytes to well-hydrated discoid erythrocytes .
  • Reversibility of Therapy: Withdrawal of NS3623 treatment for 1 month resulted in a reversion of the hematologic picture, demonstrating the reversibility of the therapy .

Other Biological Activities:

  • hERG1/IKr/Ito Activator: NS3623 is an activator of human ether-a-go-go-related gene (hERG1/KV11.1) potassium channels . It activates the IKr and Ito currents and has antiarrhythmic properties .
  • Increased Phase 1 Magnitude: Application of NS3623 to coronary-perfused left ventricular wedges resulted in increased phase 1 magnitude, epicardial AP notch and J wave .

Additional Information:

  • NS3623 blocks the chloride conductance with a higher affinity than NS1652 .
  • In normal mice, an in vivo gCl block was obtainable after both IV and PO dosing of the compound, and the block persisted significantly longer than with NS1652 .

Mécanisme D'action

Target of Action

NS3623, also known as “J9HB2T5SS4”, “NS 3623”, “NS-3623”, or “1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea”, primarily targets the human ether-a-go-go-related gene (hERG1/KV11.1) potassium channels . These channels underlie the rapid delayed rectifier current, IKr, which is a major determinant of cardiac repolarization .

Mode of Action

NS3623 acts as an activator of the hERG1/KV11.1 and KV4.3 channels . It activates the IKr and Ito currents, displaying antiarrhythmic activity . Interestingly, NS3623 has a dual mode of action, being an inhibitor of hERG1 channels at certain concentrations .

Biochemical Pathways

The activation of the hERG1/KV11.1 channels by NS3623 leads to the dissipation of the gradients that are built and maintained by the sodium and calcium pumps . This action can be observed in specific physiological and pathophysiological situations such as in vivo senescence, storage at low temperature, sickle cell anemia, and many other genetic defects affecting transporters, membrane, or cytoskeletal proteins .

Pharmacokinetics

It’s known that ns3623 can inhibit chloride conductance up to 10 μm, and another effect is unveiled at higher concentrations .

Result of Action

The activation of the IKr and Ito currents by NS3623 results in the shortening of the corrected QT interval, displaying antiarrhythmic activity . In addition, NS3623 is still able to inhibit the chloride conductance and to trigger, at high concentrations, non-selective cation (NSC) activity .

Action Environment

This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as the ionic strength conditions .

Analyse Biochimique

Biochemical Properties

NS-3623 interacts with the hERG (KV11.1) and KV4.3 channels, key cardiac potassium channels . It activates the IKr and Ito currents, which are crucial for the repolarization phase of the cardiac action potential . This compound may also act as a partial blocker of KV11.1 channels .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it inhibits the volume-regulated anion channel (VRAC) in HEK293 cells and chloride conductance in isolated human red blood cells . This suggests that this compound can influence cell function by modulating ion channel activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and modulating the activity of specific ion channels. It activates the IKr and Ito currents, which are crucial for the repolarization phase of the cardiac action potential . This compound may also act as a partial blocker of KV11.1 channels .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. It has been reported that this compound has good stability .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reverse QT interval prolongation induced by the hERG inhibitor E-4031 when administered at a dose of 50 mg/kg .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La réaction se produit généralement dans des conditions contrôlées pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de NS3623 implique l'adaptation à grande échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction telles que la température, la pression et le choix du solvant afin de maximiser le rendement et de minimiser les impuretés. Le composé est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

NS3623 subit diverses réactions chimiques, notamment:

    Oxydation: NS3623 peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

    Réduction: Le composé peut être réduit pour former des dérivés réduits.

    Substitution: NS3623 peut subir des réactions de substitution, où un ou plusieurs atomes de la molécule sont remplacés par d'autres atomes ou groupes.

Réactifs et conditions courantes

    Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

    Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

    Substitution: Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des dérivés réduits .

Applications de la recherche scientifique

NS3623 a plusieurs applications de recherche scientifique, notamment:

Mécanisme d'action

NS3623 exerce ses effets en activant les canaux potassiques hERG1 (KV11.1) et KV4.3. Il améliore les courants IKr et Ito, qui sont essentiels pour la repolarisation cardiaque. Le composé agit également comme un bloqueur partiel des canaux hERG1, contribuant à son double mode d'action. Ce mécanisme est significatif dans ses propriétés antiarythmiques et sa capacité à moduler la conductance ionique cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

NS3623 est unique en raison de son double mode d'action, agissant à la fois comme activateur et comme inhibiteur des canaux hERG1. Cette double fonctionnalité en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Activité Biologique

NS3623 is a compound recognized for its significant biological activities, particularly as a chloride conductance inhibitor and a voltage-gated potassium channel activator. This article delves into its mechanisms, effects, and implications in various biological contexts, supported by data tables and research findings.

NS3623 primarily acts on chloride channels and voltage-gated potassium channels. It has been shown to inhibit chloride conductance effectively at lower concentrations while exhibiting unique behavior at higher concentrations:

  • Chloride Conductance Inhibition : NS3623 demonstrates a high affinity for chloride channels in human erythrocytes, achieving up to 99% inhibition at concentrations around 10 μM. This inhibition is crucial for potential therapeutic applications targeting conditions like malaria .
  • Cation Conductance Enhancement : Interestingly, at concentrations exceeding 10 μM, NS3623 enhances cation conductance, suggesting a complex interaction with cellular ion channels that may allow sodium ions (Na+) to enter cells under hyperpolarized conditions .

Table 1: Concentration-Dependent Effects of NS3623 on Membrane Potential

Concentration (μM)Membrane Potential (mV)Observations
0-59.9 ± 1.6Baseline without inhibitor
10-85.3 ± 0.8Significant hyperpolarization
100-60.6 ± 1.5Reduced hyperpolarization

The above table summarizes the effects of various concentrations of NS3623 on the membrane potential of erythrocytes post-treatment with A23187, a calcium ionophore .

Case Study: Antiarrhythmic Properties

NS3623 has been evaluated for its antiarrhythmic properties, particularly in the context of cardiac action potentials:

  • Action Potential Duration (APD) : In studies involving cardiac tissues, NS3623 significantly shortened the action potential duration at 90% repolarization (APD(90)) in a dose-dependent manner compared to controls . This effect suggests potential applications in managing arrhythmias.
  • Comparison with Other Agents : When compared to traditional antiarrhythmic drugs, NS3623 showed promise as an alternative treatment option due to its unique mechanism of enhancing cation currents while inhibiting chloride currents .

4. Broader Biological Activities

In addition to its primary actions on ion channels, NS3623 has implications in various biological systems:

  • Potential in Malaria Treatment : The ability to modulate ion conductance can be beneficial in developing treatments for malaria by targeting erythrocyte ion channels .
  • Role in Cardiac Health : With its antiarrhythmic properties, NS3623 could serve as a therapeutic agent for patients with arrhythmias resistant to conventional treatments .

5. Conclusion

The compound NS3623 exhibits diverse biological activities through its dual role as a chloride conductance inhibitor and a potassium channel activator. Its concentration-dependent effects highlight its potential utility in therapeutic applications ranging from treating malaria to managing cardiac arrhythmias. Ongoing research is essential to fully elucidate its mechanisms and optimize its clinical use.

Propriétés

IUPAC Name

1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3N6O/c16-9-4-5-12(11(7-9)13-22-24-25-23-13)21-14(26)20-10-3-1-2-8(6-10)15(17,18)19/h1-7H,(H2,20,21,26)(H,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPULDIATMTIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)Br)C3=NNN=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343630-41-1
Record name NS-3623
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343630411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NS-3623
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9HB2T5SS4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ns3623
Reactant of Route 2
Reactant of Route 2
ns3623
Reactant of Route 3
ns3623
Reactant of Route 4
Reactant of Route 4
ns3623
Reactant of Route 5
ns3623
Reactant of Route 6
Reactant of Route 6
ns3623

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.